molecular formula C7H6NNaO5S B8657827 [(4-Methoxy-3-nitrophenyl)sulfonyl]sodium

[(4-Methoxy-3-nitrophenyl)sulfonyl]sodium

Cat. No. B8657827
M. Wt: 239.18 g/mol
InChI Key: BTQRZOIADSJNAL-UHFFFAOYSA-M
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Patent
US06924304B2

Procedure details

A solution of Na2SO3 (400 mg, 3.2 mmol) and NaHCO3 (270 mg, 3.2 mmol) in H2O (10 mL) was treated slowly with a solution of 4-methoxy-3-nitrobenzenesulfonyl chloride (400 mg, 1.6 mmol) in acetone (3 mL), heated to 50° C. for 2 hours, cooled to room temperature, and washed with dichloromethane. The aqueous wash was filtered through cotton, lyophilized, suspended in methanol, filtered, concentrated, and dried under vacuum to provide the desired product.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]S([O-])=O.[Na+:5].[Na+].C([O-])(O)=O.[Na+].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][C:15]=1[N+:24]([O-:26])=[O:25]>O.CC(C)=O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([O-:22])=[O:21])=[CH:16][C:15]=1[N+:24]([O-:26])=[O:25].[Na+:5] |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
270 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with dichloromethane
WASH
Type
WASH
Details
The aqueous wash
FILTRATION
Type
FILTRATION
Details
was filtered through cotton
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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